[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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Overview
Description
[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective chlorination of the desired positions on the cyclohexadienyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization can help achieve high purity levels necessary for its applications.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorine atoms or the dimethylamine group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions vary based on the type of reaction and the specific conditions employed. For example, oxidation may yield chlorinated quinones, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its chlorinated structure can influence its binding affinity to various biological targets, making it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows researchers to design derivatives with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets through its chlorinated and amine functional groups. These interactions can disrupt normal cellular processes, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: This compound has a similar structure but with different chlorine atom positions.
[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: Another structurally related compound with variations in the chlorination pattern.
Uniqueness
The uniqueness of [4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H13Cl4N |
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Molecular Weight |
337.1 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-3-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)9-3-4-12(16)10(7-9)11-5-8(15)6-13(17)14(11)18/h3-4,6-7,11H,5H2,1-2H3 |
InChI Key |
NTKVOZRXKZBADG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)C2CC(=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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